

3-Fluorophenylalanine chemical structure and properties

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Compound of Interest

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3-Fluorophenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluorophenylalanine (3-F-Phe) is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, chemical biology, and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring of phenylalanine imparts unique physicochemical and biological properties. This modification can enhance metabolic stability, modulate receptor binding affinity, and introduce a valuable probe for NMR studies. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological applications of 3-Fluorophenylalanine, with a focus on its utility in research and development.

Chemical Structure and Properties

3-Fluorophenylalanine is an analog of the essential amino acid phenylalanine, distinguished by the substitution of a hydrogen atom with a fluorine atom at the meta-position of the benzene ring.

Chemical Structure:

Chemical structure of 3-Fluoro-L-phenylalanine

IUPAC Name: (2S)-2-amino-3-(3-fluorophenyl)propanoic acid[1] CAS Number: 19883-77-3 (L-isomer)[1], 456-88-2 (DL-racemic mixture)[2] Molecular Formula: C₉H₁₀FNO₂[1][2]

Physicochemical Properties

The introduction of the highly electronegative fluorine atom significantly influences the electronic properties of the aromatic ring and the overall molecule. Quantitative physicochemical data for 3-Fluorophenylalanine are summarized in the table below.

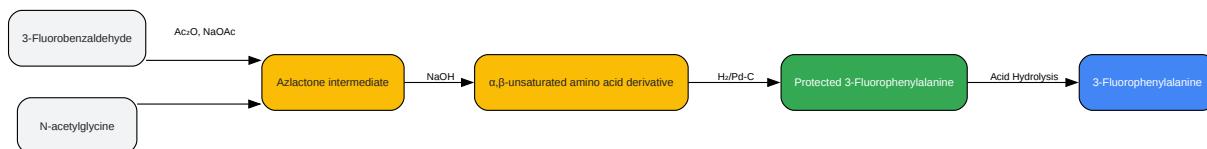
| Property | Value | Source |
|------------------|-------------------------------|-------------|
| Molecular Weight | 183.18 g/mol | [1][2] |
| Melting Point | 240-245 °C | ChemBK |
| Boiling Point | 305.0 ± 32.0 °C (Predicted) | ChemBK |
| XLogP3 | -1.9 | [2] |
| pKa (Predicted) | 2.20 (carboxyl), 9.39 (amino) | Chemicalize |
| Solubility | Soluble in water and alcohol. | ChemBK |

Synthesis of 3-Fluorophenylalanine

Several synthetic routes to 3-Fluorophenylalanine have been reported in the literature. A common and effective method is the Knoevenagel condensation of 3-fluorobenzaldehyde with a protected glycine equivalent, followed by reduction and deprotection.

Example Synthetic Pathway: Knoevenagel Condensation

A generalized workflow for the synthesis of 3-Fluorophenylalanine via Knoevenagel condensation is depicted below. This pathway is a versatile method for producing various substituted phenylalanines.



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Caption: Synthetic workflow for 3-Fluorophenylalanine.

Biological Activities and Applications

The unique properties of 3-Fluorophenylalanine have led to its use in a variety of research and drug development applications.

Peptide and Protein Engineering

Incorporation of 3-Fluorophenylalanine into peptides and proteins can enhance their biological activity and metabolic stability. The fluorine atom can alter the conformation and electronic environment of the peptide backbone, leading to improved binding to target receptors and resistance to enzymatic degradation.[\[1\]](#)

Antibacterial and Antifungal Activity

Peptides containing 3-Fluorophenylalanine have demonstrated significant antibacterial and anticandidal activity.[\[3\]](#) At higher concentrations, these compounds are believed to act as surfactants, disrupting the integrity of the bacterial cell membrane. At lower concentrations, they may enter the cell and interfere with essential metabolic processes, such as by reducing glutathione levels.[\[4\]](#)

Drug Development

The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. 3-Fluorophenylalanine can be incorporated into small molecule drugs to enhance their metabolic stability, bioavailability, and target affinity.[\[5\]](#)

PET Imaging

Radiolabeled [¹⁸F]3-Fluorophenylalanine is being investigated as a potential PET tracer for tumor imaging.^[6] Its uptake in cancer cells via amino acid transporters makes it a promising candidate for the diagnosis and monitoring of various cancers.^[6]

Experimental Protocols

General Protocol for the Synthesis of 3-Fluorophenylalanine via Knoevenagel Condensation

This protocol is a generalized procedure based on established synthetic methodologies.^[5] Researchers should consult the primary literature for specific reaction conditions and purification techniques.

Materials:

- 3-Fluorobenzaldehyde
- N-acetylglycine
- Acetic anhydride
- Sodium acetate
- Sodium hydroxide
- Palladium on carbon (10%)
- Hydrogen gas
- Hydrochloric acid
- Organic solvents (e.g., ethanol, ethyl acetate)

Procedure:

- Formation of the Azlactone: A mixture of 3-fluorobenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate is heated to reflux. The reaction progress is monitored by

thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting azlactone intermediate is isolated.

- Hydrolysis to the α,β -unsaturated amino acid derivative: The isolated azlactone is hydrolyzed with a solution of sodium hydroxide to yield the corresponding α,β -unsaturated N-acetyl amino acid derivative.
- Reduction: The unsaturated derivative is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using palladium on carbon as the catalyst under a hydrogen atmosphere. The reaction reduces the carbon-carbon double bond to afford N-acetyl-3-fluorophenylalanine.
- Deprotection: The N-acetyl protecting group is removed by acid hydrolysis (e.g., refluxing with hydrochloric acid) to yield the final product, 3-Fluorophenylalanine.
- Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-Fluorophenylalanine.

General Protocol for the Analysis of 3-Fluorophenylalanine by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of amino acids, including 3-Fluorophenylalanine.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. The specific gradient will depend on the HPLC system and column.

Procedure:

- Sample Preparation: A standard solution of 3-Fluorophenylalanine is prepared in the mobile phase or a suitable solvent. Samples containing 3-Fluorophenylalanine are diluted to an appropriate concentration.
- Injection: The sample is injected onto the HPLC column.
- Chromatography: The components of the sample are separated on the column based on their hydrophobicity.
- Detection: 3-Fluorophenylalanine is detected by its absorbance in the UV range (typically around 210-220 nm).
- Quantification: The concentration of 3-Fluorophenylalanine can be determined by comparing the peak area of the sample to that of a standard of known concentration.

Conclusion

3-Fluorophenylalanine is a valuable synthetic amino acid with diverse applications in scientific research and drug development. Its unique properties, conferred by the fluorine atom, enable the fine-tuning of peptide and protein function, the development of novel therapeutic agents, and advancements in medical imaging. The synthetic and analytical methods described in this guide provide a foundation for researchers to explore the full potential of this versatile molecule.

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